molecular formula C19H30N2O B6042615 [1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol

[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol

Cat. No.: B6042615
M. Wt: 302.5 g/mol
InChI Key: OMZWBQCUDFGCOD-UHFFFAOYSA-N
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Description

[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-phenylethylamine with piperidine derivatives under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Phenylethyl)piperidin-4-yl]methanamine
  • [4-(2-Phenylethyl)piperidin-4-yl]methanol
  • [2-(2-Phenylethyl)piperidin-4-yl]methanol

Uniqueness

[1-[1-(2-Phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[1-[1-(2-phenylethyl)piperidin-4-yl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O/c22-16-19-8-4-5-12-21(19)18-10-14-20(15-11-18)13-9-17-6-2-1-3-7-17/h1-3,6-7,18-19,22H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZWBQCUDFGCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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